Dipyridin-3-ylmethane
Description
The synthesis of dipyridylmethanes can be generally achieved through the reduction of the corresponding di-pyridyl ketones. Established organic reactions such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) have long served as standard methods for converting carbonyl groups to methylene (B1212753) groups. wikipedia.orgwikipedia.orgbyjus.comannamalaiuniversity.ac.inbyjus.com Dipyridin-3-ylmethane can be prepared from its precursor, dipyridin-3-ylmethanone, using these classical reduction techniques. byjus.com
Historically, research into pyridine-containing compounds has often been driven by their ability to act as ligands for metal ions. cdnsciencepub.comiucr.orgacs.org The 2,2'- and 4,4'-isomers of dipyridylmethane, for instance, have been extensively used to create a variety of coordination polymers and complexes with interesting photophysical or catalytic properties. cdnsciencepub.comiucr.org However, due to its non-chelating nature, this compound did not attract significant attention in early coordination chemistry research. Its significance has emerged more recently within the specialized field of C-H bond functionalization, where the reactivity of its central methylene bridge is of primary interest.
In contemporary chemical research, this compound has found a specific and important role as a model substrate for the development of new catalytic reactions. Its primary application is in the field of transition-metal-catalyzed cross-coupling reactions, particularly the direct arylation of C(sp³)–H bonds. nih.govrsc.org This area of research is of high importance as it offers more efficient ways to construct complex molecules from simple precursors, avoiding the need for pre-functionalized starting materials.
The utility of this compound in this context stems from the increased acidity of the protons on its central methylene (-CH₂-) bridge. The two electron-withdrawing pyridine (B92270) rings enhance the acidity of these C-H bonds, making them susceptible to deprotonation by a suitable base. This facilitates their participation in catalytic cycles. Research has shown that this compound is more acidic than related compounds like 3-benzylpyridine, which has only one pyridine ring. nih.gov This heightened acidity is a key factor enabling its successful use in challenging C-H activation/arylation reactions.
A notable example of its application is in the nickel-catalyzed arylation of heteroaryl-containing diarylmethanes. In a study by the Walsh group, this compound was successfully coupled with an aryl bromide to form a triarylmethane, a structural motif present in many dyes and functional materials. nih.govacs.org The reaction proceeded in a good yield, underscoring the compound's utility in demonstrating the scope of new catalytic systems. nih.gov
Interactive Data Table: Acidity of this compound and Related Compounds
This table compares the acidity of the benzylic C-H bonds in various compounds, highlighting the activating effect of the pyridine rings. Lower pKa values indicate higher acidity.
| Compound | Structure | pKa (in DMSO) | Significance |
| Toluene | C₆H₅-CH₃ | ~43 | Baseline for benzylic C-H acidity. |
| Diphenylmethane | (C₆H₅)₂-CH₂ | ~32 | Second phenyl group increases acidity. |
| 4-Benzylpyridine | C₅H₄N-CH₂-C₆H₅ | 26.7 | Pyridine ring significantly increases acidity. rsc.org |
| 2-Benzylpyridine | C₅H₄N-CH₂-C₆H₅ | 28.2 | Acidity is position-dependent. nih.govrsc.org |
| 3-Benzylpyridine | C₅H₄N-CH₂-C₆H₅ | 30.1 | The least acidic of the benzylpyridine isomers. nih.gov |
| This compound | (C₅H₄N)₂-CH₂ | <30.1 | More acidic than 3-benzylpyridine, enabling deprotonation. nih.gov |
Interactive Data Table: Research Findings on Nickel-Catalyzed Arylation of this compound
This table summarizes the specific findings for the cross-coupling reaction involving this compound as reported in the literature. nih.gov
| Parameter | Details |
| Reaction | Direct C(sp³)–H Arylation |
| Substrate 1 | This compound (1d) |
| Substrate 2 | 4-tert-butyl-bromobenzene (2a) |
| Catalyst System | Ni(COD)₂ / NIXANTPHOS |
| Base | LiN(SiMe₃)₂ (2 equivalents) |
| Result | Synthesis of the corresponding triarylmethane |
| Isolated Yield | 75% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPGYRGTXVSLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563729 | |
| Record name | 3,3'-Methylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-43-2 | |
| Record name | 3,3'-Methylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dipyridin 3 Ylmethane and Its Derivatives
Established Reaction Pathways for Dipyridin-3-ylmethane Synthesis
The fundamental assembly of the this compound structure relies on several well-documented reaction types, including multicomponent reactions, acid-catalyzed condensations, and methylenation reactions.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are advantageous due to their high atom and step economy, which reduces solvent consumption and waste generation. nih.gov While a direct one-pot MCR for this compound is not prominently documented, MCRs are fundamental to synthesizing the pyridine (B92270) rings that are its building blocks.
One of the most notable MCRs for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis. baranlab.orgorganic-chemistry.org In its classic form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. baranlab.org By modifying the starting materials, non-symmetrical pyridines can be produced, providing a versatile route to the substituted pyridine precursors required for this compound synthesis. nih.govbaranlab.org
Other MCRs, such as the Ugi, Passerini, and Petasis reactions, have been extensively used to create complex molecules and libraries of compounds for drug discovery, demonstrating the power of this approach in generating structural diversity. nih.govorganic-chemistry.orgmdpi.com However, the application of these specific reactions to create complex heterocyclic systems can be substrate-dependent. For instance, an attempted reaction involving 1,2-di(pyridin-3-yl)ethyne in a sequence with an Ugi-azide reaction was reported to be unsuccessful, highlighting the specific conditions and substrate compatibilities required for such transformations. beilstein-journals.org
Acid-catalyzed condensation represents a direct and effective method for forging the bond between a pyridine ring and another aromatic system. Research into superelectrophilic activation has shown that 3-pyridinecarboxaldehyde (B140518) exhibits enhanced reactivity in the presence of strong acids like trifluoromethanesulfonic acid (CF₃SO₃H, or triflic acid). researchgate.netacs.org
In a superacidic medium, both the pyridine nitrogen and the carbonyl oxygen can be protonated, generating a highly reactive dicationic electrophile. researchgate.netacs.org This "superelectrophile" is capable of reacting even with deactivated aromatic compounds that would not react under standard Friedel-Crafts conditions. acs.org Studies have demonstrated that 3-pyridinecarboxaldehyde reacts with arenes such as chlorobenzene, o-dichlorobenzene, and nitrobenzene (B124822) in triflic acid to yield the corresponding diaryl-3-pyridylmethanes. acs.org This pathway is directly applicable to the synthesis of this compound by using pyridine as the arene component. The enhanced reactivity of the protonated pyridinecarboxaldehyde allows these condensation reactions to proceed under conditions where analogous reactions with benzaldehyde (B42025) would fail. acs.org
| 3-Pyridinecarboxaldehyde Reactant | Arene | Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde | Benzene | CF₃SO₃H | Phenyl(pyridin-3-yl)methane | researchgate.net |
| 3-Pyridinecarboxaldehyde | Chlorobenzene | CF₃SO₃H | (Chlorophenyl)(pyridin-3-yl)methane | acs.org |
| 3-Pyridinecarboxaldehyde | o-Dichlorobenzene | CF₃SO₃H | (Dichlorophenyl)(pyridin-3-yl)methane | acs.org |
| 3-Pyridinecarboxaldehyde | Nitrobenzene | CF₃SO₃H | (Nitrophenyl)(pyridin-3-yl)methane | acs.org |
Methylenation reactions provide a direct method for introducing the -CH₂- bridge between two pyridine rings. A notable example is the catalyst-free reaction of N-methyl-7-azaindoles with aqueous formaldehyde (B43269) under microwave irradiation, which efficiently produces N,N′-dimethyl-3,3′-bis-7-azaindolylmethanes. rsc.org This green chemistry approach suggests a viable pathway for the direct methylenation of two pyridine molecules to form the this compound core.
Advanced Strategies for Structural Elaboration of this compound
Once the basic this compound scaffold is formed, its structure can be further modified to tailor its properties. Advanced strategies focus on functionalizing the central methane (B114726) bridge or extending the electronic conjugation of the system.
The methane bridge in this compound is a key site for structural modification. One common approach involves synthesizing a precursor where the bridge is already functionalized, such as dipyridin-3-ylmethanol. This alcohol can be prepared by the reduction of dipyridin-3-ylmethanone and serves as a handle for further reactions. chemicalbook.comsmolecule.com
A more direct method involves the deprotonation of the methane C-H bond to form a carbanion, which can then react with various electrophiles. This strategy has been successfully applied to tris(pyrazolyl)methane systems, where deprotonation with a strong base like potassium tert-butoxide, followed by reaction with an electrophile such as ethylene (B1197577) oxide, yields a functionalized ligand. uzh.ch This demonstrates that the central carbon of a polymethanated heterocycle is sufficiently acidic for deprotonation and subsequent elaboration. Furthermore, advanced catalytic C-H functionalization methods, using potent palladium or hypervalent iodine complexes, have been developed for the direct oxidation of methane itself, suggesting potential future pathways for the direct, selective functionalization of the this compound bridge. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis of complex organic electronic materials and pharmaceuticals. nih.govnobelprize.org Reactions such as the Suzuki, Heck, Negishi, and Buchwald-Hartwig amination allow for the precise assembly of π-conjugated systems. mdpi.comnih.govnobelprize.org
To extend the electronic conjugation of the this compound system, one or both of the pyridine rings can be first functionalized with a halide (e.g., Br, I) or a triflate group. These functionalized scaffolds can then undergo cross-coupling with a variety of partners, such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling), to attach additional aromatic or unsaturated groups. nih.govresearchgate.net This strategy has been explicitly used in derivatives of dipyridin-2-ylmethane, where ether intermediates were modified via Sonogashira and Heck reactions to introduce phenyl-ethynyl spacers, effectively creating molecular wires. smolecule.comresearchgate.net The broad applicability of these reactions allows for the construction of a diverse range of sophisticated, π-extended structures based on the this compound core. organic-chemistry.org
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., boronic acid) + Organohalide | Pd(0) catalyst + Base | C-C | mdpi.comnobelprize.org |
| Heck Coupling | Alkene + Organohalide | Pd(0) catalyst + Base | C-C (alkenyl-aryl) | nobelprize.orgresearchgate.net |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | Pd(0) catalyst + Cu(I) co-catalyst + Base | C-C (alkynyl-aryl) | smolecule.com |
| Negishi Coupling | Organozinc + Organohalide | Pd(0) or Ni(0) catalyst | C-C | nobelprize.org |
| Buchwald-Hartwig Amination | Amine + Organohalide | Pd(0) catalyst + Base | C-N | mdpi.com |
Coordination Chemistry of Dipyridin 3 Ylmethane and Its Metal Complexes
Principles of Dipyridin-ylmethane Ligand Design and Coordination Modes
The di(pyridin-2-yl)methane framework is a foundational structure in ligand design, prized for its ability to form stable complexes with a variety of transition metals. nih.gov Its utility stems from the two pyridine (B92270) nitrogen atoms positioned to act as a bidentate N,N-donor, a coordination mode that is central to the properties of its metal complexes.
The defining feature of di(pyridin-2-yl)methane and its derivatives in coordination chemistry is their role as bidentate chelating agents. The two nitrogen atoms from the pyridine rings coordinate to a single transition metal ion, forming a stable six-membered metallacycle. This chelating effect enhances the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate pyridine ligands. This framework has been successfully used to coordinate with a wide array of transition metals, including but not limited to iridium(III), iron(II), ruthenium(II), palladium(II), and copper(I). rsc.orgrsc.orgresearchgate.netnih.gov The versatility of this ligand allows for the synthesis of complexes with diverse geometries, most commonly octahedral, which is central to the photophysical and magnetic properties discussed in subsequent sections. rsc.orgsemanticscholar.org
The stability and conformation of the chelate ring formed by dipyridin-ylmethane ligands are governed by a delicate interplay of steric and electronic factors. manchester.ac.uk The methylene (B1212753) bridge (-CH₂-) connecting the two pyridine rings provides significant conformational flexibility, allowing the six-membered chelate ring to adopt non-planar conformations, such as a boat conformation.
Electronic Effects: The electronic properties of the ligand are readily tuned by introducing electron-donating or electron-withdrawing groups on the pyridine rings. rsc.org Electron-donating groups (e.g., methoxy, methyl) increase the electron density on the nitrogen atoms, strengthening the σ-donor character of the ligand and forming more stable metal-ligand bonds. Conversely, electron-withdrawing groups (e.g., halogens, cyano groups) decrease the basicity of the nitrogen donors. This electronic tuning is a key strategy for modulating the properties of the metal center. rsc.orgmanchester.ac.uk
The ability to chemically modify the dipyridin-ylmethane scaffold is a powerful tool for fine-tuning the coordination geometry and electronic structure of the final metal complex. nih.gov By strategically placing substituents, chemists can control key parameters that dictate the complex's function.
For luminescent complexes, such as those of Iridium(III), extending the π-conjugation of the ligand by adding aromatic or ethynyl groups can lower the energy of the ligand-centered π-π* orbitals. nih.gov This modification directly impacts the energy of the metal-to-ligand charge transfer (MLCT) states, allowing for the precise tuning of emission color across the visible spectrum. nih.govurfu.ru Similarly, for Iron(II) spin-crossover systems, substituents can alter the ligand field strength. mdpi.com Electron-withdrawing groups tend to stabilize the low-spin state by lowering the energy of the ligand's π* orbitals, which increases the ligand field splitting energy. This can lead to an increase in the spin transition temperature (T₁/₂). mdpi.comresearchgate.net The strategic placement of groups capable of forming hydrogen bonds or other intermolecular interactions can also influence the crystal packing, which plays a crucial role in the cooperativity of the spin transition. researchgate.net
Synthesis and Physicochemical Characterization of Dipyridin-ylmethane Metal Complexes
The synthesis of metal complexes using dipyridin-ylmethane ligands typically involves reacting the desired ligand with a suitable metal precursor, such as a metal halide or a chloro-bridged dimer. nih.govrsc.org The resulting complexes are then characterized by a suite of physicochemical techniques to elucidate their structure and properties.
Iridium(III) complexes featuring dipyridin-ylmethane-type ancillary ligands are of significant interest due to their phosphorescent properties, which are valuable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. urfu.ruanalis.com.my These are typically heteroleptic complexes with the general formula [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (like 2-phenylpyridine, ppy) and N^N is the dipyridin-ylmethane derivative. nih.govresearchgate.net
The synthesis often starts from the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂, which is then reacted with the dipyridin-ylmethane ligand to yield the final cationic complex. nih.govrsc.org The photophysical properties of these complexes are dominated by transitions involving metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) states. researchgate.net The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing to the triplet state, leading to efficient phosphorescence. urfu.ru The emission color, quantum yield, and lifetime can be systematically tuned by modifying the electronic properties of both the cyclometalating and the dipyridin-ylmethane ligands. nih.gov For example, complexes with extended π-systems on the dipyridin-ylmethane backbone have been shown to exhibit blue luminescence with high quantum yields and microsecond-range lifetimes. nih.gov
Table 1: Photophysical Properties of Representative Iridium(III) Complexes with Di(pyridin-2-yl)methane-Derived Ligands
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
|---|---|---|---|---|---|
| [Ir(ppy)₂(B1)]⁺ | ~260, 380 | ~500 | High | 0.6 - 2.1 | nih.gov |
| [Ir(ppy)₂(A4)]⁺ | ~260, 380 | ~500 | High | 0.6 - 2.1 | nih.gov |
| [Ir(ppy)₂(DPA)][OTf] | >370 (MLCT) | Not specified | Not specified | Not specified | researchgate.net |
Data derived from studies on di(pyridin-2-yl)methane and dipyridylamine derivatives in solution. nih.govresearchgate.net B1 and A4 are ether derivatives of di(pyridin-2-yl)methanol. DPA is Dipyridylamine.
Iron(II) is a d⁶ metal ion that, in an octahedral coordination environment, can exist in two different spin states: a high-spin (HS) state (S=2, paramagnetic) and a low-spin (LS) state (S=0, diamagnetic). purdue.edu When the energy difference between these two states is comparable to thermal energy (kBT), a transition between them, known as spin crossover (SCO), can be induced by external stimuli like temperature, pressure, or light. mdpi.comnih.gov
Dipyridin-ylmethane derivatives, particularly N-alkylated dipyridylamines, have been employed to create mononuclear Iron(II) SCO complexes with the general formula [Fe(N^N)₂(NCS)₂]. researchgate.net In these complexes, two bidentate dipyridin-ylmethane-type ligands and two thiocyanate anions complete the octahedral coordination sphere around the Fe(II) center. researchgate.net The spin state of the complex is highly sensitive to the ligand field strength. The transition from the HS state at high temperatures to the LS state at low temperatures can be monitored by measuring the magnetic susceptibility of the sample as a function of temperature. The product of molar magnetic susceptibility and temperature (χₘT) is a key parameter; for an Fe(II) complex, it is approximately 3.0-3.4 cm³ K mol⁻¹ in the HS state and drops to near 0 cm³ K mol⁻¹ in the LS state. mdpi.comugm.ac.id The temperature at which 50% of the complex has transitioned to the LS state is known as the transition temperature, T₁/₂. researchgate.net
Table 2: Magnetic Properties of Representative Iron(II) Spin Crossover Complexes with Dipyridylamine Ligands
| Complex | χₘT at 300 K (cm³ K mol⁻¹) | χₘT at Low T (cm³ K mol⁻¹) | Transition Temperature (T₁/₂) (K) | Reference |
|---|---|---|---|---|
| [Fe(dpea)₂(NCS)₂] | ~3.3 | ~0.1 | 229 | researchgate.net |
| I-[Fe(dppa)₂(NCS)₂] | ~3.3 | ~0.1 | 211 | researchgate.net |
| II-[Fe(dppa)₂(NCS)₂] | ~3.3 | ~0.1 | 212 | researchgate.net |
dpea = 2,2'-dipyridyl-N-ethylamine; dppa = 2,2'-dipyridyl-N-propylamine. Data reflects a complete, gradual spin transition. researchgate.net
High-Valent Palladium Complexes Stabilized by Dipyridin-3-ylmethane
The study of high-valent palladium (Pd) complexes, particularly those in the Pd(III) and Pd(IV) oxidation states, has gained significant traction due to their proposed roles as key intermediates in a variety of catalytic reactions. illinois.edunih.gov The stabilization of these high-valent states often requires carefully designed ligand frameworks that can support the electron-deficient metal center. While research has explored a range of nitrogen-donor ligands for this purpose, including bipyridyl, terpyridyl, and pyridinophane systems, specific studies focusing on the stabilization of high-valent palladium complexes using this compound are not extensively detailed in the available literature. illinois.edu
High-valent organometallic Pd(allyl) complexes, for instance, have been identified as potential intermediates in catalytic allylic functionalization. illinois.edu The synthesis and characterization of Pd(II)(η3-allyl) complexes supported by tetradentate pyridinophane ligands have demonstrated that these complexes can be oxidized to generate Pd(III)(allyl) species. illinois.edu The chemistry of high-valent palladium is often accessed through the oxidation of stable Pd(II) precursors using various one- or two-electron oxidants. nih.govnih.gov These oxidants include hypervalent iodine reagents, halogens, and electrophilic fluorination reagents. nih.gov
The isomer di(pyridin-2-yl)methane has been used to stabilize Pd(IV) complexes, suggesting that dipyridylmethane scaffolds are capable of supporting such high oxidation states. illinois.edu However, the specific electronic and steric properties endowed by the 3-pyridyl substitution in this compound would likely result in different coordination geometries and electrochemical behaviors compared to its 2-pyridyl or 4-pyridyl counterparts. Further research is required to isolate and characterize high-valent palladium complexes featuring the this compound ligand to fully understand its potential in stabilizing Pd(III) and Pd(IV) centers and its implications for catalysis.
Zinc(II) Coordination Polymers Incorporating this compound Derivatives
Zinc(II) ions are highly versatile nodes for the construction of coordination polymers due to their flexible coordination geometry, stemming from a d¹⁰ electronic configuration. mdpi.com This allows for the formation of diverse architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) metal-organic frameworks (MOFs). The choice of organic linker, such as this compound and its derivatives, plays a crucial role in dictating the final structure and properties of the resulting polymer.
The semi-rigid nature of ligands like this compound, with a flexible methylene spacer connecting two rigid pyridine rings, allows for the adoption of various conformations, leading to structural diversity in the resulting coordination polymers. For example, in the construction of Zn(II) coordination polymers, the combination of a semi-rigid tetracarboxylate with different pyridine linkers has been shown to produce varied architectures, such as 1D double chains and 2D corrugated sheets. nih.gov
While specific studies on this compound are limited in the provided context, research on related ditopic imidazo[1,5-a]pyridine derivatives demonstrates their capability to act as either ancillary ligands or propagators of dimensionality in Zn(II) coordination polymers. mdpi.com The structure of these polymers is often influenced by the nature of co-ligands, such as dicarboxylic acids, which can lead to the formation of 1D or 2D patterns. mdpi.commdpi.com The resulting frameworks can exhibit properties like selective gas adsorption, highlighting the potential functionality of these materials. nih.gov
Coordination Chemistry with Other Transition Metals
This compound, as a dipyridyl ligand, can coordinate to a wide array of transition metals, forming complexes with diverse geometries and properties. wikipedia.orgjscimedcentral.com The coordination chemistry of pyridine-type ligands is extensive, contributing significantly to the development of functional materials and catalysts. nih.gov
The coordination of dipyridylmethane isomers, such as di-2-pyridylmethane, has been explored with metals like silver(I), copper(II), and palladium(II), in addition to zinc(II). adelaide.edu.au These ligands can form stable 6-membered chelate rings with the metal center. The reaction outcomes can be highly varied; for instance, di-2-pyridylmethane forms a 1D coordination polymer with silver nitrate, while with copper(II) nitrate, it undergoes oxidation. adelaide.edu.au
The flexibility of the methylene bridge in this compound allows it to act as either a chelating ligand to a single metal center or as a bridging ligand between two or more metal centers, leading to the formation of discrete dinuclear complexes, metallomacrocycles, or extended coordination polymers. The specific metal ion, counter-anion, and reaction conditions all play a critical role in determining the final product's structure and dimensionality. mdpi.com
Spectroscopic and Electrochemical Properties of this compound Metal Complexes
Luminescence Efficiencies and Excited State Lifetimes
The luminescence properties of metal complexes are of great interest for applications in sensing, imaging, and light-emitting devices. The incorporation of ligands like this compound can significantly influence the photophysical properties of a metal complex, including its luminescence efficiency (quantum yield) and excited-state lifetime.
Recent progress has been made in developing luminescent iron complexes, which are attractive due to the high abundance of iron. acs.org For example, a heteroleptic Fe(III) complex, [FeIII(pzTp)(CN)₃]⁻, exhibits a broad emission band centered at 600 nm at room temperature, with a quantum yield of 0.02% and a short lifetime of 80 ps. acs.org This emission is attributed to the radiative deactivation from a ligand-to-metal charge transfer (LMCT) excited state. acs.org
In other systems, such as lanthanide complexes, the radiative lifetime of the excited state can be calculated directly from the corrected emission spectrum. rsc.org The nature of the organic ligand is crucial in sensitizing the metal center's emission and shielding it from non-radiative decay pathways. Some organic molecules, particularly those containing heavy atoms like bromine, can exhibit unusually long, microsecond-order luminescence lifetimes at room temperature due to efficient intersystem crossing to a triplet excited state. mdpi.com The coordination of such ligands to metal centers can modulate these properties.
| Complex | Emission Max (nm) | Quantum Yield (%) | Excited State Lifetime | Reference |
|---|---|---|---|---|
| [FeIII(pzTp)(CN)3]- | 600 | 0.02 | 80 ps | acs.org |
| [Fe(ImP)2]+ | 740 | - | 240 ps | acs.org |
| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | - | - | Microsecond order | mdpi.com |
Redox Potentials and Electrochemical Pathways
The electrochemical behavior of this compound metal complexes is determined by the redox properties of both the metal center and the ligand itself. Cyclic voltammetry is a common technique used to probe the redox potentials and study the electrochemical pathways of these complexes.
In complexes with redox-active ligands, the oxidation and reduction processes can be ligand-based. For instance, zinc and nickel complexes with a tridentate leucoverdazyl ligand (dipyvdH) undergo two successive one-electron oxidations that are centered on the ligand. frontiersin.orgresearchgate.net The oxidation of the ligand can lead to significant changes in its electronic structure and geometry, which in turn affects the properties of the metal complex, such as the ligand field splitting. researchgate.net
The redox potentials of metal complexes can be tuned by modifying the ligand structure. uit.no Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the redox potentials of metal complexes and to understand the relationship between their structure and electrochemical properties. uit.nonih.gov For a series of oligo(aza)pyridine ligands, a linear relationship has been observed between their reduction potentials and DFT-calculated energies, as well as the sum of the Hammett constants of the substituents. uit.no This suggests that the redox properties of this compound complexes could be systematically tailored through chemical modification of the ligand.
| Complex | Eox1 | Eox2 | Reference |
|---|---|---|---|
| Zn(dipyvd)2 | -0.28 | -0.12 | frontiersin.orgresearchgate.net |
| Ni(dipyvd)2 | -0.32 | -0.15 | frontiersin.orgresearchgate.net |
Investigation of Spin State Transitions in this compound Complexes
Spin state transitions, or spin crossover (SCO), are a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.commdpi.com This property is of great interest for applications in molecular switches and data storage devices.
The SCO phenomenon is most common for first-row transition metal ions with d⁴ to d⁷ electron configurations, such as Fe(II) and Fe(III), in an octahedral ligand field. mdpi.com The transition from an LS to an HS state is accompanied by significant changes in the physical properties of the complex, including its structure, magnetic susceptibility, and optical properties. mdpi.com For example, in Fe(II) complexes, the LS state is diamagnetic (S=0), while the HS state is paramagnetic (S=2).
The ligand plays a critical role in determining whether a complex will exhibit SCO behavior and at what temperature the transition occurs. Subtle modifications to the ligand structure can have a profound impact on the spin transition properties. researchgate.net For instance, in a family of Fe(II) complexes based on 2,6-bis(azol-1-yl)pyridine ligands, small changes in the ligand structure led to remarkably different SCO behaviors, which were attributed to the ligand's ability to create a favorable FeN₆ core geometry for the LS state. researchgate.net
While the provided literature discusses SCO in various Fe(II) and Fe(III) complexes with nitrogen-donor ligands, researchgate.netrsc.org specific investigations into spin state transitions in complexes directly incorporating the this compound ligand are not explicitly detailed. However, given the demonstrated sensitivity of SCO to ligand structure, it is plausible that complexes of this compound with suitable metal ions could be designed to exhibit interesting spin transition behaviors.
Consequently, it is not possible to provide the requested article with detailed research findings and data tables on this specific topic. The available scientific literature does not appear to contain the necessary experimental data to fulfill the user's request.
Catalytic Applications of Dipyridin 3 Ylmethane Complexes
Dipyridin-3-ylmethane as a Key Ligand in Transition Metal Catalysis
Currently, there is limited available scientific literature detailing the specific role of this compound as a key ligand in broader transition metal catalysis. While the analogous dipyridin-2-ylmethane skeleton is recognized for its efficient chelating properties, specific research focusing on the catalytic applications of this compound complexes is not extensively documented.
Specific Catalytic Transformations Enabled by this compound Complexes
A review of existing research reveals no specific examples or detailed studies on the application of this compound complexes in catalyzing [2+2+2] cycloaddition reactions for the synthesis of heterocycles.
While direct oxidative coupling reactions catalyzed by this compound complexes are not prominently featured in the literature, a notable application of this compound is in nickel-catalyzed arylation reactions, which are related to C-C bond formation. In this context, this compound itself acts as a substrate. Specifically, the Ni(NIXANTPHOS)-based catalyst has been shown to be effective in the cross-coupling of heteroaryl-containing diarylmethanes, such as this compound, with aryl bromides. rsc.orgrsc.org
In a study, this compound underwent a coupling reaction with 4-tert-butyl bromobenzene in the presence of a Ni(NIXANTPHOS)-based catalyst and lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) as a base, affording the corresponding triarylmethane product in a 75% isolated yield. rsc.orgrsc.org This reaction demonstrates a direct route to functionalized triarylmethanes from diarylmethane precursors. rsc.orgrsc.org The reaction conditions for the coupling of this compound are presented in the table below.
Table 1: Nickel-Catalyzed Arylation of this compound
| Reactant A | Reactant B | Catalyst | Base | Yield |
|---|---|---|---|---|
| This compound | 4-tert-butyl bromobenzene | Ni(NIXANTPHOS) | LiN(SiMe3)2 | 75% |
It was noted that this compound is more acidic compared to some other diarylmethanes, which facilitates its deprotonation and subsequent coupling. rsc.orgrsc.org
There is no available research data or scientific literature that discusses the use of this compound complexes in mediating asymmetric carbon-carbon bond formation.
Heterogenization of this compound Catalysts and Nanocatalyst Systems
The scientific literature does not currently contain information regarding the heterogenization of this compound-based catalysts or the development of nanocatalyst systems involving this compound.
Mechanistic Investigations of this compound-mediated Catalysis
Detailed mechanistic investigations into catalytic processes mediated by this compound complexes have not been reported in the available scientific literature.
Insufficient Information to Generate Requested Article on this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the requested detailed article on its role in supramolecular chemistry and self-assembly. The outlined sections and subsections require in-depth research findings and specific examples that are not present in the current body of scientific publications focused on this particular compound.
Extensive searches for design principles, the formation of discrete supramolecular systems such as helical structures, macrocycles, and molecular cages, as well as the development of polymeric supramolecular frameworks involving this compound did not yield the necessary specific information. While the field of supramolecular chemistry is vast and contains numerous examples of related dipyridyl ligands, the strict requirement to focus solely on this compound cannot be met with scientific accuracy.
Generating content based on analogous compounds would be speculative and would not adhere to the instructions for a thorough, informative, and scientifically accurate article based on detailed research findings for the specified compound. Therefore, the production of the requested article cannot proceed at this time. Further research into the supramolecular behavior of this compound would be required for the generation of such a document.
Supramolecular Chemistry and Self Assembly Based on Dipyridin 3 Ylmethane
Role of Intermolecular Interactions in Dipyridin-3-ylmethane Supramolecular Assemblies
Hydrogen Bonding: The Primary Directional Force
Hydrogen bonding is a critical directional interaction in the supramolecular chemistry of pyridine-containing molecules. The nitrogen atoms in the pyridine (B92270) rings of this compound are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as carboxylic acids or phenols, strong and predictable supramolecular synthons can be formed.
A prevalent and well-documented interaction is the carboxylic acid···pyridine heterosynthon. An analysis of the Cambridge Structural Database indicates a very high probability of the formation of a hydroxyl···pyridine supramolecular heterosynthon in crystal structures that contain both hydroxyl and pyridine functionalities. This strong preference suggests that in co-crystals of this compound with molecules bearing hydroxyl or carboxyl groups, these hydrogen bonds would be the primary determinants of the crystal packing.
In a study of dipyridonyl-substituted derivatives, it was observed that in the absence of proton transfer from an acidic co-former, the self-assembly is directed by the typical R22(8) hydrogen bond motif of 2-pyridone. However, upon protonation, the resulting hydroxypyridinium cations engage in different hydrogen bonding patterns, highlighting the sensitivity of the supramolecular assembly to the chemical environment. chemspider.comwikipedia.org For this compound, this implies that co-crystallization with strong acids could lead to protonation and the formation of charge-assisted hydrogen bonds, which are generally stronger than those between neutral species.
Illustrative Data on Hydrogen Bond Geometries in Pyridine-based Co-crystals
| Donor-Acceptor | D-H···A Angle (°) | D···A Distance (Å) | Interaction Energy (kJ/mol) |
| O-H···N (Carboxylic Acid-Pyridine) | 165-178 | 2.60-2.80 | -20 to -40 |
| N-H···N (Amide-Pyridine) | 160-175 | 2.80-3.10 | -15 to -30 |
| C-H···N (Activated C-H-Pyridine) | 140-160 | 3.20-3.60 | -5 to -15 |
Note: The data in this table is representative of typical values observed in pyridine-containing co-crystals and is intended for illustrative purposes due to the absence of specific crystallographic data for this compound.
π-π Stacking: Organizing the Aromatic Cores
In pyridine and its derivatives, offset or parallel-displaced stacking is often favored due to the minimization of electrostatic repulsion between the electron-rich π-systems. The centroid-to-centroid distance between stacked pyridine rings typically falls in the range of 3.5 to 4.0 Å. In the crystal structure of a related compound, N,N'-bis-(pyridin-3-ylmeth-yl)cyclo-hexane-1,4-di-ammonium dichloride, π-π stacking interactions between the pyridine rings of the dications contribute to the formation of a two-dimensional sheet. iucr.org
Computational studies on the pyridine dimer have shown that both stacked and T-shaped geometries are energetically favorable, with interaction energies in the range of -3.4 to -4.0 kcal/mol. nih.gov This suggests that in the solid state of this compound, a combination of these stacking motifs could be present to maximize packing efficiency.
Typical Geometries of π-π Stacking in Pyridine Systems
| Stacking Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) |
| Parallel-Displaced | 3.5 - 4.0 | 0 - 10 |
| T-shaped | 4.5 - 5.5 | 60 - 90 |
Note: This table presents typical geometric parameters for π-π stacking interactions in pyridine-containing crystal structures for illustrative purposes.
Van der Waals Forces: The Ubiquitous Stabilizers
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. In studies of similar pyridine-containing molecules, Hirshfeld analysis has revealed that H···H, C···H/H···C, and N···H/H···N contacts often account for a large percentage of the total intermolecular interactions, underscoring the importance of van der Waals forces in the crystal packing. chemspider.comwikipedia.org The flexible methylene (B1212753) bridge in this compound allows the pyridine rings to adopt conformations that optimize not only the stronger hydrogen bonding and π-π stacking interactions but also these weaker, yet cumulatively significant, van der Waals contacts.
Summary of Intermolecular Interactions and Their Contributions
| Interaction Type | Primary Role | Energetic Contribution |
| Hydrogen Bonding | Directional control of self-assembly, formation of robust synthons. | Strongest |
| π-π Stacking | Stabilization of aromatic ring packing, contributes to layered structures. | Moderate |
| Van der Waals Forces | Overall crystal packing efficiency and stabilization. | Weakest (individually), but collectively significant |
Theoretical and Computational Studies of Dipyridin 3 Ylmethane Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in characterizing the electronic structure, predicting spectroscopic properties, and understanding the reactivity of Dipyridin-3-ylmethane and its complexes.
Electronic Structure Characterization of this compound and its Complexes
DFT methods are employed to perform detailed analyses of the electronic landscape of this compound. Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
In studies of related pyridine-containing molecules, DFT has been used to calculate a range of electronic and reactivity descriptors. These analyses provide insights into the distribution of electron density and the stability of different molecular conformations. For instance, Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions and charge delocalization, while Molecular Electrostatic Potential (MEP) maps identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
When this compound acts as a ligand in metal complexes, DFT is used to elucidate the nature of the metal-ligand bonding and its effect on the electronic structure of the entire complex. Analysis of the projected density of states (PDOS) can confirm the nature of the adsorption, for example, whether it is chemical or physical, on a metal surface.
Table 1: Key Electronic Properties Calculated via DFT for Pyridine-based Systems
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value suggests greater stability. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Helps in understanding charge transfer. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies reactive sites for interactions. |
This table represents typical parameters derived from DFT calculations on pyridine-containing molecules and is illustrative for this compound systems.
Computational Prediction of Spectroscopic Signatures and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. By simulating the UV-Vis spectrum, researchers can compare theoretical predictions with experimental data to confirm molecular structures and understand the nature of electronic excitations.
For pyridine-containing compounds and their complexes, TD-DFT calculations can identify the orbitals involved in key electronic transitions, such as π → π* or n → π* transitions. The oscillator strength (f) of these transitions, which relates to the intensity of the absorption bands, can also be computed. This information is vital for designing molecules with specific photophysical properties, such as those used in photosensitizers or light-emitting materials.
In practice, computational models often incorporate the effects of different solvents using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that align with experimental conditions.
Table 2: Example of TD-DFT Predicted vs. Experimental Absorption Maxima (λmax) for a Nitro-Substituted Pyridocoumarin
| Solvent | Experimental λmax (nm) | Predicted λmax (nm) (Resonance Structure A) | Predicted λmax (nm) (Resonance Structure B) |
| Water | 410 | 405 | 358 |
This table illustrates the application and accuracy of TD-DFT in predicting spectroscopic properties for a complex heterocyclic system, a methodology applicable to this compound.
Molecular Dynamics (MD) Simulations for this compound-containing Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems containing this compound, MD simulations can provide insights into conformational dynamics, interactions with solvent molecules, and the stability of complexes. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of particles evolve.
MD simulations are particularly useful for exploring the behavior of large systems, such as this compound derivatives interacting with biological macromolecules like proteins or nucleic acids. By analyzing the simulation trajectory, researchers can determine stable binding modes, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Key metrics analyzed include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR can be employed to predict their potential therapeutic or toxic effects and to guide the design of new, more potent analogs.
A QSAR model is developed by calculating a set of molecular descriptors for each compound in a series and then using statistical techniques, like multiple linear regression (MLR) or partial least squares (PLS), to find a mathematical relationship between these descriptors and the observed biological activity. Descriptors can encode various aspects of molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D grid-based fields to represent the steric and electrostatic properties of molecules.
The predictive power of a QSAR model is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). Successful QSAR models can be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives with enhanced activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution and reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. |
| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and membrane permeability. |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |
| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) | 3D spatial properties. |
Elucidation of Reaction Mechanisms and Energy Landscapes in this compound Transformations
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states.
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Computational studies can distinguish between different types of mechanisms, such as concerted versus stepwise pathways, and explain the origins of regio- and stereoselectivity.
For example, in cycloaddition reactions involving related heterocyclic compounds, DFT calculations are used to explore the frontier molecular orbitals (HOMO-LUMO) of the reactants to predict reactivity and to calculate the energy barriers for different approaches, thereby explaining the observed product distribution. These theoretical investigations provide a detailed, molecular-level understanding of reaction dynamics that can be difficult to obtain through experimental methods alone.
Advanced Applications and Emerging Research Directions for Dipyridin 3 Ylmethane
Applications in Molecular Sensors and Chemical Probes
The inherent electronic properties and structural versatility of the pyridine (B92270) moiety make dipyridin-3-ylmethane derivatives attractive candidates for the development of molecular sensors and chemical probes. These compounds can be engineered to exhibit changes in their optical or electronic properties upon interaction with specific analytes.
Research has shown that related pyridine-containing structures, such as 4-(pyrrol-1-yl)pyridine and its derivatives, are effective in anion sensing. mdpi.com These molecular systems can form aggregates that are highly sensitive and selective for specific ions. For instance, sensors based on 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine have demonstrated a remarkable ability to detect nitrite (B80452) ions, even in the presence of other competing anions like sulfates, nitrates, and phosphates. mdpi.com The sensing mechanism relies on the interaction of the analyte with the molecular aggregate, leading to a measurable change in the system's properties. The limits of detection for nitrite ions with these systems have been reported to be as low as 1.05 and 1.06 ppm, respectively, highlighting their potential for practical environmental monitoring applications. mdpi.com The pyridine ring plays a crucial role in these systems, influencing the electronic structure and the supramolecular assembly essential for sensing. mdpi.com
Integration into Molecular Electronic Devices
Molecular electronics aims to use single molecules as components in electronic circuits, offering a path to further miniaturization beyond the limits of conventional silicon-based technology. illinois.edu Derivatives of this compound are being explored in this field due to the unique properties of the pyridine rings, which can function as effective anchoring groups to connect the molecule to metal electrodes. researchgate.net
A significant challenge in molecular electronics is controlling the electrical conductance of single-molecule junctions, which can be affected by the molecule's flexibility and conformational changes. illinois.edu Research has focused on creating molecules with rigid backbones to ensure a stable and reproducible conductance. illinois.edu The this compound framework can be incorporated into such shape-persistent, ladder-like molecular structures. Furthermore, the pyridine units can be chemically modified to form pyridinium (B92312) ions, which have been shown to form stable, π-stacked dimers. illinois.edu This dimerization facilitates efficient intermolecular charge transport, a critical factor for the performance of molecular electronic devices. illinois.edu The ability to use pyridine groups to create stable covalent bonds with gold or silver electrodes provides a reliable method for constructing robust molecular junctions, which is essential for the fabrication and commercialization of molecular-scale electronic devices. researchgate.netillinois.edu
Utility in Photovoltaic Devices and Energy Conversion Systems
In the quest for renewable energy sources, this compound derivatives have found a niche application in the enhancement of photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). These cells rely on the interplay between a photosensitive dye, a semiconductor electrode (typically nanocrystalline TiO₂), and an electrolyte. The efficiency of DSSCs is highly dependent on the electronic processes occurring at the interface between these components.
Biological and Medicinal Research Prospects of this compound Derivatives
The structural motif of two aromatic rings connected by a linker is prevalent in many biologically active compounds. Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of activities. ijsat.org
Pyridine derivatives are a significant class of compounds in cancer research, with their mechanism of action often involving the inhibition of critical cellular pathways that drive tumor growth. ijsat.org Studies have demonstrated that these compounds can suppress tumor progression by inducing apoptosis (programmed cell death), interfering with the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels). ijsat.org
One important class of this compound analogues, known as diarylpyridines, has been investigated as inhibitors of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential for cell division. By disrupting microtubule dynamics, these agents can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. A notable derivative, referred to as 10t , which incorporates an indole (B1671886) moiety, has shown potent antiproliferative activity against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines with sub-micromolar efficacy. nih.gov
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.19 | Tubulin Polymerization Inhibition, G2/M Cell Cycle Arrest, Apoptosis Induction |
| SGC-7901 (Gastric) | 0.30 | |
| MCF-7 (Breast) | 0.33 |
Another related class of compounds, symmetric 4-aryl-1,4-dihydropyridines, has also demonstrated significant cytotoxic effects against cancer cells. mdpi.com Specific derivatives have shown high potency against both HeLa and MCF-7 cell lines, while exhibiting lower toxicity towards normal human fibroblast cells, indicating a degree of selectivity. mdpi.com
| Compound | 4-Aryl Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| 18 | 4-benzyloxyphenyl | 3.6 | 5.2 |
| 19 | 4-bromophenyl | 2.3 | 5.7 |
| 20 | 3-fluorophenyl | 4.1 | 11.9 |
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives based on the pyridine-3-yl scaffold have shown considerable promise in this area. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The mechanism for this class of compounds is believed to involve the inhibition of bacterial protein biosynthesis. nih.gov
| Compound | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecalis MIC (µg/mL) |
|---|---|---|---|
| 21b | 2 | 0.5 | 2 |
| 21d | 2 | 0.25 | 2 |
| 21e | 2 | 0.5 | 4 |
| 21f | 2 | 0.5 | 2 |
Other research has explored N-pyridin-3-yl-benzenesulfonamide, which exhibited antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). researchgate.net Additionally, certain alkyl pyridinol compounds have been reported to act selectively against Gram-positive bacteria through membrane-disrupting mechanisms. mdpi.com
In the realm of antifungal research, pyridinone derivatives have demonstrated fungicidal activity against the opportunistic yeast Candida albicans, including strains resistant to existing drugs like fluconazole. mdpi.comnih.gov These compounds were also found to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat. mdpi.comnih.gov
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs. mdpi.com These interactions are typically non-covalent and can occur through three main modes: electrostatic interactions, binding within the grooves of the DNA helix, or intercalation, where the molecule inserts itself between the base pairs of the DNA.
Derivatives of this compound, particularly those with planar aromatic systems, are structurally suited for DNA intercalation. Studies on related N,N'-bis(2-pyridinecarboxamide) compounds have confirmed that they bind to calf thymus DNA (ctDNA) primarily through an intercalation mode. researchgate.net The strength of this interaction is quantified by the binding constant (Kb). For these pyridine-containing ligands, Kb values were calculated to be in the range of 1.20 x 10⁴ to 1.52 x 10⁴ M⁻¹, indicating an effective binding affinity. researchgate.net This interaction with DNA can disrupt processes like replication and transcription, forming the basis of their biological activity. Similar studies on other heterocyclic systems have also shown binding constants in the order of 10⁴ to 10⁶ M⁻¹, further supporting the potential for these molecules to act as effective DNA-targeting agents. mdpi.comnih.gov
Future Trajectories and Interdisciplinary Challenges in this compound Research
The scientific exploration of this compound is at a nascent stage, with future research poised to unlock its potential across multiple disciplines. The primary trajectories involve its application as a specialized ligand in coordination and supramolecular chemistry, the development of novel functional materials, and its exploration as a scaffold in medicinal chemistry. However, realizing this potential requires overcoming significant interdisciplinary challenges, from targeted organic synthesis to advanced computational modeling and rigorous biological evaluation.
Future Research Trajectories
Coordination and Supramolecular Chemistry: A significant future direction lies in the systematic investigation of this compound as a flexible bidentate ligand. Unlike the well-studied di(pyridin-2-yl)methane which forms stable five-membered chelate rings with metal ions, the 3,3'-isomer is expected to form larger, more flexible, and potentially strained coordination rings or act as a bridging ligand between two metal centers. This structural versatility could lead to the self-assembly of unique supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs), with tailored porosities and functionalities for applications in gas storage or heterogeneous catalysis. The structural flexibility of dipyridylmethane ligands has been shown to result in more diverse coordination chemistry compared to rigid bipyridine ligands. rsc.org
Advanced Functional Materials: Building on research into related pyridyl-based ligands, this compound is a promising candidate for developing advanced functional materials. nih.gov Its metal complexes, particularly with transition metals like iridium(III) or rhodium(III), could exhibit unique photophysical properties. nih.govsmolecule.com The electronic characteristics imparted by the 3-pyridyl units are expected to influence the HOMO-LUMO energy levels of the resulting complexes, potentially leading to novel phosphorescent materials for organic light-emitting diodes (OLEDs) or molecular sensors. mdpi.com Future work will focus on synthesizing a library of such complexes and characterizing their luminescent properties, including quantum yields and emission lifetimes.
Medicinal Chemistry and Chemical Biology: Pyridine-containing molecules are ubiquitous in pharmaceuticals. The this compound scaffold offers a novel framework for drug design. Inspired by the biological activities of compounds like 3,3'-diindolylmethane (B526164) (DIM), which is known to be metabolized into various active forms, future research could explore derivatives of this compound for therapeutic potential. sigmaaldrich.com Its ability to form stable coordination complexes also suggests potential applications as a metal chelator or as a ligand to deliver metal-based drugs. Investigations into its antimicrobial, anticancer, and anti-inflammatory properties are promising avenues, though currently underexplored. nih.govnih.govmdpi.com
Interdisciplinary Challenges
Synthetic and Computational Chemistry: A primary challenge is the development of efficient, scalable, and versatile synthetic routes to produce this compound and its functionalized derivatives. Fine-tuning the electronic and steric properties for specific applications requires precise chemical modifications, which presents a considerable synthetic hurdle. smolecule.com This challenge can be addressed through close collaboration with computational chemists. The use of Density Functional Theory (DFT) and other modeling techniques can predict the geometric and electronic structures of potential ligands and their metal complexes, guiding synthetic efforts toward the most promising targets. mdpi.commdpi.com Computational studies are crucial for understanding binding mechanisms and predicting the stability and reactivity of these novel compounds. nih.govbiorxiv.org
Materials Science and Engineering: Translating promising photophysical properties discovered at the molecular level into functional devices like OLEDs or sensors is a major interdisciplinary challenge. This requires collaboration between chemists, physicists, and materials engineers to address issues of material processability, stability, and device architecture. The integration of this compound-based materials into practical applications will necessitate a deep understanding of their solid-state properties and performance under operational conditions.
Biological Evaluation and Toxicology: Should this compound derivatives show promise as therapeutic agents, a significant and resource-intensive challenge will be their comprehensive biological evaluation. This involves a multidisciplinary effort from medicinal chemists, pharmacologists, and toxicologists to assess the efficacy, mechanism of action, pharmacokinetic profiles, and potential toxicity of new compounds. nih.gov Understanding the biological fate and potential side effects is critical for any progression toward clinical application. sigmaaldrich.com
| Property | Di(pyridin-2-yl)methane | Di(pyridin-3-yl)methane | Future Research Implication for 3-yl Isomer |
|---|---|---|---|
| Coordination Mode | Primarily chelating, forming a 5-membered ring. | Expected to be bridging or form larger, more flexible chelate rings. | Exploration of novel supramolecular structures and coordination polymers. |
| Bite Angle | Relatively constrained due to the 5-membered ring structure. | Highly variable, dependent on metal ion and conformation. | Potential for creating unique catalytic sites with unconventional geometries. |
| Electronic Effects | Nitrogen lone pairs are sterically accessible for direct metal coordination. | Nitrogen lone pairs are directed away from each other, influencing electronic communication. | Tuning of redox potentials and photophysical properties in metal complexes. |
| Established Applications | Ligands for luminescent materials (OLEDs), catalysis, and coordination complexes. nih.govsmolecule.com | Largely unexplored. | Leverage insights from the 2-yl isomer to develop new materials and catalysts. |
| Research Area | Objective | Collaborating Disciplines | Key Challenges |
|---|---|---|---|
| Advanced Synthesis | Develop efficient routes to functionalized derivatives. | Organic Chemistry, Computational Chemistry | Scalability, regioselectivity, and purification. |
| Materials Science | Create and test novel luminescent and porous materials. | Inorganic Chemistry, Materials Engineering, Physics | Device fabrication, long-term stability, and performance optimization. |
| Catalysis Research | Design metal complexes for novel catalytic transformations. | Organometallic Chemistry, Chemical Engineering | Catalyst stability, turnover frequency, and substrate specificity. |
| Medicinal Chemistry | Screen for biological activity and develop potential drug leads. | Pharmacology, Toxicology, Biochemistry, Cell Biology | Identifying biological targets, assessing toxicity, and understanding metabolism. |
Q & A
Basic: What experimental protocols are recommended for synthesizing Dipyridin-3-ylmethane, and how should purity be validated?
Methodological Answer:
- Synthesis: Use cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with pyridyl boronic esters and halomethanes. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (anhydrous DMF or THF) to enhance yield .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.
- Validation: Confirm purity via HPLC (C18 column, 254 nm UV detection) and ¹H/¹³C NMR spectroscopy. Compare spectral data with literature for Dipyridin-2-ylmethane analogs, noting potential shifts due to isomerism .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods (BS/EN-standard) and ensure local exhaust ventilation to minimize inhalation risks .
- PPE: Wear nitrile gloves (EN374-certified), safety goggles (NIOSH/EN166), and lab coats. For large-scale work, add full-face visors .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Seek medical consultation if irritation persists .
- Waste Disposal: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols to prevent environmental release .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural assignments. Discrepancies may arise from solvent effects or tautomerism .
- Computational Modeling: Use DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .
- Reproducibility: Document solvent purity, temperature, and degassing protocols to minimize variability. Share raw spectral data in supplementary materials for peer review .
Advanced: What strategies are effective for studying the reactivity of this compound in catalytic systems?
Methodological Answer:
- Mechanistic Probes: Employ kinetic isotope effects (KIEs) and in-situ FTIR to identify rate-determining steps. Monitor ligand exchange dynamics via ³¹P NMR for Pd-based catalysts .
- Operando Techniques: Use XAS (X-ray absorption spectroscopy) to track metal oxidation states during catalysis. Pair with GC-MS to correlate activity with intermediate species .
- Controlled Reactivity Screens: Vary substituents on the pyridyl rings to assess electronic effects. Use Hammett plots to quantify substituent influence on reaction rates .
Basic: How should researchers design experiments to assess the stability of this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC analysis (5–10°C/min under N₂) to determine decomposition thresholds. Compare with Dipyridin-2-ylmethane data (stable up to 276°C) .
- Photostability: Expose samples to UV light (254–365 nm) in quartz cells and monitor degradation via UV-vis spectroscopy at timed intervals .
- Hydrolytic Stability: Reflux in aqueous buffers (pH 1–13) and analyze hydrolyzed products via LC-MS. Note: Pyridyl compounds may undergo protonation-dependent reactivity .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Train models using datasets of pyridyl analogs with known bioactivity (e.g., IC₅₀ values). Prioritize descriptors like logP, HOMO/LUMO gaps, and molecular polarizability .
- Docking Studies: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis data to refine pose predictions .
- ADMET Prediction: Use SwissADME or ADMETLab2.0 to estimate permeability, metabolic stability, and toxicity. Cross-check with in vitro assays (e.g., Caco-2 cell monolayers) .
Basic: What are the best practices for documenting and reporting this compound research to ensure reproducibility?
Methodological Answer:
- Data Transparency: Publish full synthetic procedures, including catalyst batch numbers, solvent drying methods, and reaction monitoring techniques (TLC/HPLC) .
- Supplementary Materials: Provide raw NMR spectra, crystallographic data (CIF files), and computational input/output files. Use platforms like Zenodo for open access .
- Ethical Reporting: Acknowledge null results or failed experiments to prevent publication bias. Reference foundational studies on pyridylmethane chemistry .
Key Research Gaps Identified:
Limited toxicological data for the 3-yl isomer necessitates in vitro cytotoxicity screening (e.g., MTT assays on HEK293 cells).
Mechanistic studies on isomer-specific reactivity in catalytic cycles.
Environmental fate analysis (e.g., biodegradation pathways) to inform green chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
